molecular formula C14H19N5OS B2732943 1-cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034312-69-9

1-cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No. B2732943
CAS RN: 2034312-69-9
M. Wt: 305.4
InChI Key: MZKQQGPDFCNBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Stereochemistry and Heterocycles Synthesis

Research on stereochemistry and the synthesis of saturated heterocycles has explored derivatives of cyclohexyl and urea, revealing insights into their structural behavior and potential for creating novel heterocyclic compounds. For instance, studies have shown how different derivatives can lead to the formation of oxazines and support assumptions about ring closures in cyclopentanes and cyclohexanes, which could be relevant for understanding the behavior of "1-cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea" in synthetic applications (Fülöp, Bernáth, & Sohár, 1985).

Antimicrobial and Anticancer Activities

Compounds with structural similarities have been studied for their antimicrobial and anticancer activities. For example, novel syntheses involving urea derivatives have led to the discovery of compounds with promising biological activities, including anticancer properties. This suggests potential applications of "1-cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea" in the development of therapeutic agents (El-Sawy et al., 2013).

Corrosion Inhibition

Another interesting application area is in materials science, where similar compounds have been evaluated for their corrosion inhibition performance. Research on triazinyl urea derivatives, for example, demonstrates their efficacy as corrosion inhibitors for mild steel in acidic environments. This hints at the potential utility of "1-cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea" in protecting metals from corrosion (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-cyclohexyl-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c20-14(16-11-4-2-1-3-5-11)15-8-12-9-19(18-17-12)13-6-7-21-10-13/h6-7,9-11H,1-5,8H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKQQGPDFCNBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

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